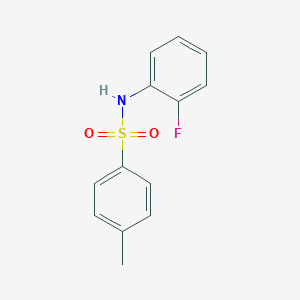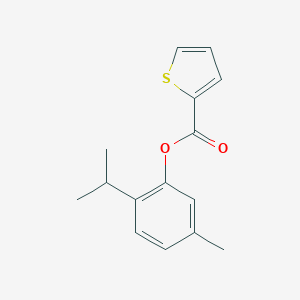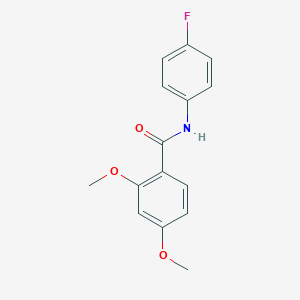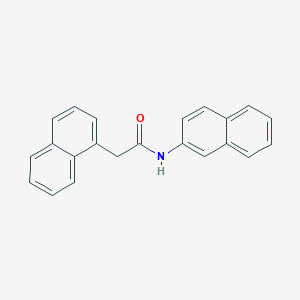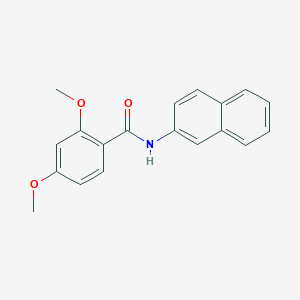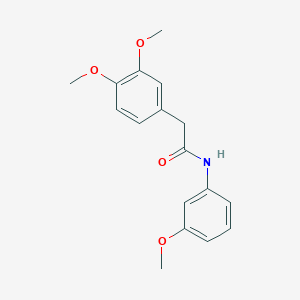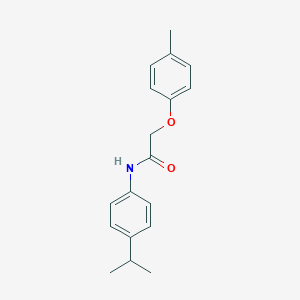
N-(4-ethoxyphenyl)-2-ethylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-ethylhexanamide, also known as Etizolam, is a thienodiazepine derivative that is used for its anxiolytic, sedative, and hypnotic properties. It is a psychoactive substance that is commonly used as a prescription medication in many countries, including Japan, India, and Italy. Etizolam is not approved for medical use in the United States, but it is available through online vendors and on the black market.
作用機序
N-(4-ethoxyphenyl)-2-ethylhexanamide acts on the GABA-A receptor, which is an ionotropic receptor that is responsible for inhibitory neurotransmission in the central nervous system. It enhances the activity of GABA, which leads to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-ethylhexanamide has been shown to have a wide range of biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, anticonvulsant activity, and amnesia. It has also been shown to have a high affinity for the GABA-A receptor, which is responsible for its pharmacological effects.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2-ethylhexanamide is a useful tool for studying the mechanisms of action of benzodiazepines and other psychoactive substances. It has a high affinity for the GABA-A receptor, which makes it a potent agonist and allows for the investigation of GABAergic neurotransmission. However, N-(4-ethoxyphenyl)-2-ethylhexanamide is not approved for medical use in many countries, including the United States, which limits its availability for research purposes.
将来の方向性
For research on N-(4-ethoxyphenyl)-2-ethylhexanamide include investigating its potential use in the treatment of anxiety disorders and other psychiatric conditions. It may also be useful in the development of new psychoactive substances with improved efficacy and safety profiles. Further studies are needed to elucidate the mechanisms of action of N-(4-ethoxyphenyl)-2-ethylhexanamide and its effects on the central nervous system.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-ethylhexanamide involves the reaction of 2-ethylhexanoyl chloride with 4-ethoxyaniline in the presence of a base, such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with thienodiazepine in the presence of a base to give N-(4-ethoxyphenyl)-2-ethylhexanamide.
科学的研究の応用
N-(4-ethoxyphenyl)-2-ethylhexanamide has been studied for its potential use in the treatment of anxiety disorders, insomnia, and other psychiatric conditions. It has also been used as a research chemical in studies investigating the mechanisms of action of benzodiazepines and other psychoactive substances.
特性
分子式 |
C16H25NO2 |
|---|---|
分子量 |
263.37 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C16H25NO2/c1-4-7-8-13(5-2)16(18)17-14-9-11-15(12-10-14)19-6-3/h9-13H,4-8H2,1-3H3,(H,17,18) |
InChIキー |
XQBOUMHWPBRVEZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)OCC |
正規SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



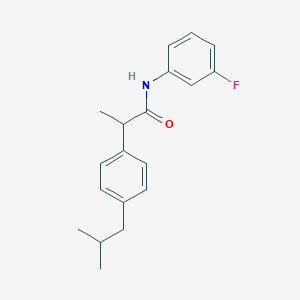
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)
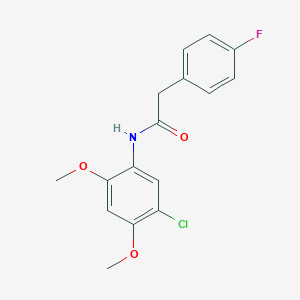
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)

